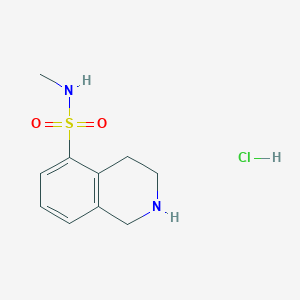
N-Methyl-1,2,3,4-tetrahydroisochinolin-5-sulfonamid-hydrochlorid
Übersicht
Beschreibung
“N-methyl-1,2,3,4-tetrahydroisoquinoline” is a secondary amine with the chemical formula C10H13N . It is a member of a family of tetrahydroisoquinolines which are widespread in nature and form an essential part of the isoquinoline alkaloids family . It is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of “N-methyl-1,2,3,4-tetrahydroisoquinoline” analogs has garnered a lot of attention in the scientific community . The tetrahydroisoquinoline (THIQ) heterocyclic scaffold is commonly used in synthetic strategies for constructing the core scaffold . Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Molecular Structure Analysis
The molecular structure of “N-methyl-1,2,3,4-tetrahydroisoquinoline” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 147.2169 .Chemical Reactions Analysis
Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-1,2,3,4-tetrahydroisoquinoline” include a molecular weight of 147.2169 . More specific properties such as melting point, boiling point, and density are not available for the sulfonamide hydrochloride variant.Wissenschaftliche Forschungsanwendungen
Kontrolle der Neurotransmitterfunktion
Es wurde vermutet, dass diese Verbindung eine Rolle bei der Kontrolle der Neurotransmitterfunktion im Gehirn spielt. Sie könnte als endogener Monoaminoxidase (MAO)-Hemmer wirken, was dazu beitragen könnte, die Neurotoxizität im Zusammenhang mit der MAO-Aktivität zu verhindern .
Forschung zur Parkinson-Krankheit
Studien haben gezeigt, dass Tetrahydroisochinolin-Derivate an der Bildung von Lewy-Körperchen beteiligt sein können, die charakteristisch für die Parkinson-Krankheit sind. Dies macht sie für die Modellierung der Parkinson-Krankheit in Tierstudien relevant .
Neurotoxizität und Neuroprotektion
Die Forschung hat die Neurotoxizität von Tetrahydroisochinolin und seinen Derivaten untersucht und sie mit anderen neurotoxischen Verbindungen wie MPTP verglichen. Darüber hinaus wurden bestimmte Derivate auf ihre neuroprotektiven Wirkungen untersucht .
NMDA-Rezeptor-Affinität
Einige Tetrahydroisochinolin-Derivate wurden auf ihre Affinität zur PCP-Bindungsstelle des NMDA-Rezeptorkomplexes untersucht. Dies deutet auf mögliche Anwendungen in der neurologischen Forschung im Zusammenhang mit der NMDA-Rezeptoraktivität hin .
Wirkmechanismus
Target of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to interact with monoamine oxidase a/b (mao a/b) and dopaminergic neurons .
Mode of Action
It’s also suggested to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
Biochemical Pathways
Related compounds have been shown to influence the dopaminergic system and monoamine oxidase pathways .
Result of Action
Related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been reported to produce antidepressant-like effects similar to imipramine .
Safety and Hazards
Zukünftige Richtungen
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Eigenschaften
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-11-15(13,14)10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEQBEKDVOZQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)
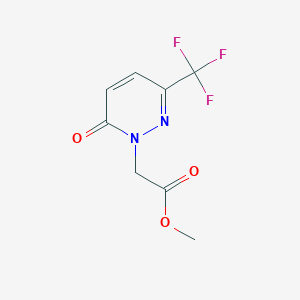
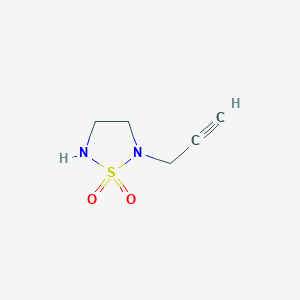
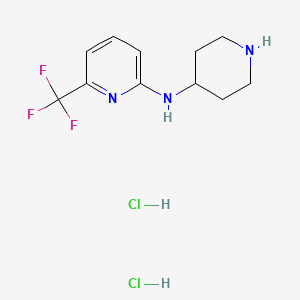


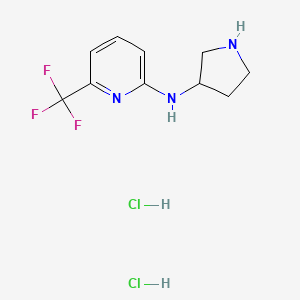
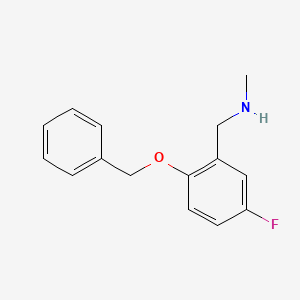
![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)
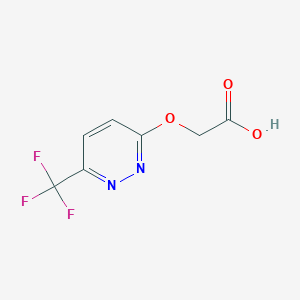

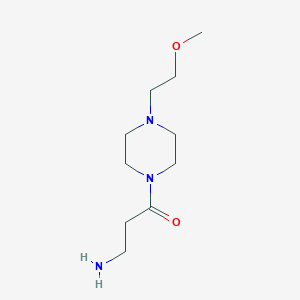
![(3R,8AR)-3-(tert-Butoxymethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1474007.png)
![3,5-Dibromo-1-cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1474008.png)